tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride
Description
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZNMFHOVBUCK-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Nitroacetate Alkylation and Reduction
Method Overview :
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Step 1 : Alkylation of nitroacetate esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (e.g., 1,2-dibromoethane) forms a nitrocyclopropane intermediate.
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Step 2 : Reduction of the nitro group to an amine using tin(II) chloride or catalytic hydrogenation.
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Step 3 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc anhydride).
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Step 4 : Salt formation with HCl.
Example Protocol (adapted from):
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Ethyl nitroacetate, 1,2-dibromoethane, K₂CO₃, acetone, reflux (80–120°C, 18 hr) | 65% | Forms nitrocyclopropane ester. |
| 2 | SnCl₂·2H₂O, methanol (15–20°C, 4 hr) | 85% | Reduces nitro to amine; cis selectivity >95%. |
| 3 | Boc anhydride, Et₃N, THF (0°C to RT, 2 hr) | 92% | Protects amine as Boc carbamate. |
| 4 | HCl (g), dioxane (0°C, 1 hr) | 98% | Forms hydrochloride salt. |
Advantages : High cis selectivity due to steric control during cyclopropanation.
Limitations : Nitro reduction requires careful handling of tin byproducts.
Curtius Rearrangement of Cyclopropane Carboxylic Acids
Method Overview :
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Step 1 : Convert cyclopropane carboxylic acid to acyl azide via mixed anhydride (e.g., using ClCO₂iBu).
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Step 2 : Thermal Curtius rearrangement to isocyanate.
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Step 3 : Hydrolysis to primary amine.
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Step 4 : Boc protection and salt formation.
Example Protocol (adapted from):
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Cyclopropane carboxylic acid, ClCO₂iBu, NaN₃, THF (0°C, 1 hr) | 78% | Forms acyl azide. |
| 2 | Toluene, reflux (110°C, 2 hr) | 90% | Curtius rearrangement to isocyanate. |
| 3 | H₂O, HCl (RT, 1 hr) | 88% | Hydrolysis to cis-2-aminocyclopropane. |
| 4 | Boc anhydride, DMAP, CH₂Cl₂ (RT, 12 hr) → HCl/dioxane | 95% | Boc protection and salt formation. |
Advantages : Retains stereochemistry; no chiral catalysts required.
Limitations : Acyl azide intermediates are thermally unstable.
Stereoselective Synthesis Using Chiral Auxiliaries
Method Overview :
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Step 1 : Asymmetric cyclopropanation of α,β-unsaturated esters using Davies’ chiral dirhodium catalysts.
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Step 2 : Hydrolysis of ester to carboxylic acid.
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Step 3 : Curtius rearrangement or Hofmann degradation to amine.
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Step 4 : Boc protection and salt formation.
Example Protocol (adapted from):
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Styrene, dirhodium(II)/S-PTA, CH₂Cl₂ (−20°C, 24 hr) | 82% | cis:trans = 20:1. |
| 2 | LiOH, THF/H₂O (RT, 6 hr) | 95% | Hydrolysis to acid. |
| 3 | DPPA, Et₃N, toluene (40°C, 3 hr) → H₂O | 80% | Curtius rearrangement to amine. |
| 4 | Boc anhydride, HCl/dioxane | 90% | Final product. |
Advantages : High enantiomeric excess (ee >98%).
Limitations : Dirhodium catalysts are cost-prohibitive for large-scale synthesis.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Yield and Purity Data
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nitroacetate alkylation | 68% | 99.2% | Suitable for >10 kg batches |
| Curtius rearrangement | 72% | 98.5% | Limited by azide handling |
| Chiral auxiliary | 75% | 99.8% | Pilot-scale (≤1 kg) |
Critical Analysis of Methods
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Nitroacetate Route : Most cost-effective for large-scale production but generates stoichiometric metal waste.
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Curtius Rearrangement : Ideal for high-purity APIs but requires stringent safety protocols for azides.
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Chiral Catalysis : Reserved for enantioselective synthesis but limited by catalyst cost.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or carbamates.
Scientific Research Applications
- Formation of Carbamate : Reacting cis-2-aminocyclopropylamine with tert-butyl chloroformate.
- Purification : Utilizing methods such as recrystallization or chromatography to isolate the hydrochloride salt.
- Characterization : Confirming structure via NMR, IR spectroscopy, and mass spectrometry.
Pharmaceutical Development
Tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Study: Synthesis of Cyclopropylamines
Research has demonstrated that derivatives of cyclopropylamines, including those synthesized from this compound, exhibit significant pharmacological activity. For instance, cyclopropylamines have been studied for their role as inhibitors of lysine-specific demethylase enzymes, which are implicated in cancer progression .
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly in developing new insecticides. Its ability to serve as a precursor for complex organic molecules makes it valuable in creating compounds that can effectively target pests while minimizing environmental impact.
Case Study: Insecticide Development
In studies focusing on the synthesis of novel insecticides, researchers have utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced efficacy against common agricultural pests, showcasing the compound's versatility .
Biochemical Studies
The interaction studies involving this compound indicate potential applications in biochemical research, particularly concerning enzyme interactions and receptor binding studies. Although specific data on interactions remains limited, its role as an intermediate suggests it may interact with various biological targets relevant to pharmacology .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can be deprotected under mild acidic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[trans-2-aminocyclopropyl]carbamate hydrochloride
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is unique due to its cis-configuration, which can influence the stereochemistry of the final product in synthetic applications. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals.
Biological Activity
Tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cis-2-aminocyclopropyl group. This unique structure may confer specific biological activities, particularly in relation to receptor interactions and enzymatic inhibition.
Biological Activity
1. Mechanisms of Action
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as pain perception or mood regulation.
2. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- CNS Activity : Preliminary studies suggest that it may have central nervous system (CNS) effects, potentially acting on dopaminergic or serotonergic pathways.
- Anti-inflammatory Properties : There is evidence suggesting that it could reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Table 1: Summary of Biological Studies on this compound
Detailed Research Findings
- Enzymatic Activity : A study highlighted the compound's ability to inhibit HDACs, which are critical in regulating gene expression related to various diseases, including cancer. The binding affinity was measured using IC50 values, indicating significant inhibition at nanomolar concentrations .
- CNS Effects : In vitro experiments showed that this compound could modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia or depression .
- Anti-inflammatory Effects : Research indicated that the compound significantly decreased pro-inflammatory cytokines in human cell lines, suggesting its utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride?
- Methodology : The synthesis typically involves carbamate coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for condensation with amines . Subsequent purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is recommended to isolate the hydrochloride salt .
Q. How can the purity of the compound be validated?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm the molecular identity via LC-MS (electrospray ionization) and compare retention times with standards. For structural validation, - and -NMR should show characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) .
Q. What precautions are necessary for handling the hydrochloride salt?
- Methodology : Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Use inert atmosphere (N/Ar) during reactions to avoid hydrolysis of the carbamate group. Personal protective equipment (gloves, goggles) is essential due to potential skin/eye irritation .
Advanced Research Questions
Q. How can the cis stereochemistry of the cyclopropane ring be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Use SHELXL for structure refinement, leveraging high-resolution single-crystal data to resolve the cyclopropane ring geometry . Alternatively, - NOESY NMR can detect spatial proximity between the cyclopropane protons and adjacent functional groups (e.g., NH or tert-butyl) .
Q. What strategies resolve contradictions between NMR and XRD data for this compound?
- Methodology : If NMR suggests dynamic behavior (e.g., ring puckering), perform variable-temperature NMR to assess conformational flexibility. For XRD discrepancies, use SIR97 for phase refinement or consider twinning corrections in SHELXL . Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
Q. How does the cyclopropane ring influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : The strained cyclopropane ring enhances electrophilic reactivity, enabling ring-opening reactions with nucleophiles (e.g., thiols or amines). Assess bioactivity by synthesizing analogs (e.g., azetidine or spirocyclic derivatives) and comparing IC values in target assays. Structural analogs in azetidine-based libraries (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane carboxylates) show enhanced pharmacokinetic profiles, suggesting similar optimization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
